molecular formula C15H15NO4S B15075632 S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate CAS No. 63746-97-4

S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate

Cat. No.: B15075632
CAS No.: 63746-97-4
M. Wt: 305.4 g/mol
InChI Key: VZDYYUOWEDENIP-UHFFFAOYSA-N
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Description

S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.355 g/mol . This compound is part of the thiocarbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2,5-dimethoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiocarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Products may include or .

    Reduction: Products may include or .

    Substitution: Products depend on the nucleophile used, resulting in various substituted thiocarbamates.

Comparison with Similar Compounds

  • S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
  • S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
  • S-(4-Hydroxyphenyl) N-(2,5-difluorophenyl)thiocarbamate
  • S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate

Comparison: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity . The presence of hydroxy and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

63746-97-4

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

S-(4-hydroxyphenyl) N-(2,5-dimethoxyphenyl)carbamothioate

InChI

InChI=1S/C15H15NO4S/c1-19-11-5-8-14(20-2)13(9-11)16-15(18)21-12-6-3-10(17)4-7-12/h3-9,17H,1-2H3,(H,16,18)

InChI Key

VZDYYUOWEDENIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)SC2=CC=C(C=C2)O

Origin of Product

United States

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